5-Hydroxy-1,5-diphenylpent-1-en-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1,5-diphenylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-12,17,19H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDSJBNQWQAJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10766221 | |
| Record name | 5-Hydroxy-1,5-diphenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10766221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115495-51-7 | |
| Record name | 5-Hydroxy-1,5-diphenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10766221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ring Opening for Diol Formation:the Resulting α,β Epoxy Ketone Can Be Opened by Hydrolysis to Yield a 1,2,5 Trihydroxylated Pentane Derivative. the Ring Opening is Stereospecific and Proceeds Via an Sn2 Type Mechanism, Resulting in an Inversion of Configuration at the Carbon Atom Attacked by the Nucleophile Water or Hydroxide .libretexts.orgpressbooks.pubthis Leads to the Formation of a Trans Diol from the Epoxide, Meaning the Overall Two Step Sequence Results in Anti Dihydroxylation of the Original Double Bond.openstax.orgyoutube.com
The regioselectivity of the ring-opening depends on the reaction conditions:
Basic or Neutral Conditions: Under basic or neutral conditions, the hydroxide (B78521) ion (OH⁻) or water acts as the nucleophile. It attacks the less sterically hindered carbon of the epoxide (the β-carbon, C2), following a standard SN2 pathway. pressbooks.pubopenstax.org
Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.comlibretexts.org The nucleophile (water) then attacks. The transition state has significant SN1 character, so the nucleophile preferentially attacks the carbon that can better stabilize a positive charge, which is typically the more substituted carbon (the α-carbon, C1, due to its proximity to the phenyl group). libretexts.orgopenstax.org
In both cases, the nucleophile attacks from the side opposite the epoxide oxygen, ensuring the formation of an anti-diol product.
| Reaction Step | Conditions | Mechanism | Stereochemical Outcome |
|---|---|---|---|
| Epoxidation | Peroxy acid (e.g., m-CPBA) or H₂O₂/base | Concerted addition or nucleophilic attack | Syn-addition of oxygen to the double bond. Can be diastereoselective. |
| Epoxide Ring Opening (Hydrolysis) | Acidic (e.g., H₃O⁺) | SN2-like attack on the protonated epoxide at the more substituted carbon (C1). | Backside attack leads to inversion of configuration, resulting in a trans-diol (overall anti-dihydroxylation). |
| Basic (e.g., NaOH, H₂O) | SN2 attack on the less substituted carbon (C2). |
Table 3: Stereochemical pathway for the formation of diols from α,β-unsaturated ketones via epoxidation and hydrolysis.
Chemical Reactivity and Transformational Chemistry of 5 Hydroxy 1,5 Diphenylpent 1 En 3 One
Reactions Involving the Hydroxyl Functionality
The secondary alcohol group in 5-Hydroxy-1,5-diphenylpent-1-en-3-one is a prime site for various chemical reactions. One of the most common transformations is oxidation. Acceptorless dehydrogenation, a process that removes hydrogen without the need for a sacrificial hydrogen acceptor, can convert the secondary alcohol into a ketone. This transformation is often accomplished using transition metal catalysts, such as ruthenium(II) complexes. For instance, a PNN-Ru(II) catalyst, in combination with a base like potassium tert-butoxide, has proven effective for the efficient conversion of aromatic and aliphatic secondary alcohols to their corresponding ketones. rsc.org This method is valued for its atom economy and potential applications in developing organic hydride-based hydrogen storage systems. rsc.org
Another potential reaction at the hydroxyl site is its conversion to a better leaving group, followed by elimination or substitution, although these pathways are less commonly explored in the context of this specific molecule compared to reactions involving the enone system.
Transformations of the Alpha,Beta-Unsaturated Ketone Moiety
The alpha,beta-unsaturated ketone is a highly reactive and synthetically useful functional group, susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the beta-carbon). The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions.
One notable transformation is the conversion of α,β-unsaturated ketones into α-hydroxy ketones. This can be achieved using a catalytic system involving manganese(III), phenylsilane, and molecular oxygen. researchgate.net The reaction proceeds through a conjugate hydride reduction, which is accelerated by the presence of dioxygen. researchgate.net
Furthermore, the direct α,β-dehydrogenation of saturated ketones to form enones is a related transformation that highlights the chemistry of this moiety. Catalysts based on palladium, such as Pd(TFA)2 with a 4,5-diazafluorenone ligand, can effect this transformation aerobically. rsc.org Mechanistic studies indicate that the cleavage of the α-C–H bond is the rate-limiting step in this catalytic cycle. rsc.org While this compound already possesses an α,β-double bond, further dehydrogenation could potentially occur, as discussed in the following section.
Catalytic Dehydrogenation and Desaturation Processes in Diarylpentanones
Catalytic dehydrogenation is a powerful tool for introducing unsaturation into organic molecules. In the context of diarylpentanones, this can lead to the formation of dienones or other unsaturated systems, which are valuable synthetic intermediates. Copper-based catalysts have emerged as particularly effective for these transformations.
For example, the successive dehydrogenation of 1,5-diphenyl-1-pentanone can yield a mixture of (E)-1,5-diphenylpent-2-en-1-one and (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one. researchgate.net The reaction can be catalyzed by copper(II) acetate, and the addition of bidentate ligands like 2,2'-bipyridine (B1663995) can significantly improve the yield of the desired dienone product. researchgate.net This type of reaction, when applied to a substrate like this compound, could potentially lead to the formation of a dienone or trienone system, depending on the reaction conditions and the stability of the resulting conjugated system.
The mechanism of copper-catalyzed dehydrogenation often involves radical intermediates. In one proposed mechanism for the dehydrogenation of N-methoxyamides, a Cu(I) species initiates the reaction. nih.gov This Cu(I) catalyst promotes the formation of an amidyl radical, which then undergoes a 1,5-hydrogen atom abstraction to generate an alkyl radical. This alkyl radical can then recombine with a Cu(II) species to form an alkylcopper(III) intermediate, which subsequently undergoes oxidative elimination to yield the dehydrogenated product. nih.gov
These mechanistic principles can be extended to the dehydrogenation of ketones. The process can be triggered by an initial α,β-dehydrogenation, which then activates adjacent C(sp3)-H bonds for further functionalization. researchgate.net This cascade approach allows for remote C-H functionalization, opening new pathways for synthesizing complex molecules from simpler starting materials. researchgate.net
| Catalyst System | Substrate Type | Product Type | Key Mechanistic Feature |
| Cu(I) / N-methoxyamide | Aliphatic Acids | Olefins / Lactones | 1,5-Hydrogen Atom Transfer via Amidyl Radical nih.gov |
| Cu(OAc)₂ / Bipyridine Ligand | Saturated Ketones | Dienones | Successive α,β- and γ,δ-dehydrogenation researchgate.net |
| Pd(TFA)₂ / 4,5-diazafluorenone | Saturated Ketones | Enones | Turnover-limiting α-C-H bond cleavage rsc.org |
Derivatization Strategies for Structural Modification
Derivatization of this compound allows for the exploration of its chemical space and the generation of new molecular architectures with potentially interesting properties.
The carbonyl group of the ketone is readily converted into an oxime through reaction with hydroxylamine (B1172632) or its salts. nih.gov This condensation reaction is a classic method for characterizing aldehydes and ketones and for preparing oxime derivatives, which are valuable intermediates in organic synthesis and can exhibit a range of biological activities. arpgweb.commdpi.com The reaction is typically carried out in a polar solvent like ethanol, often in the presence of a base to neutralize the hydrochloride salt of hydroxylamine. arpgweb.com The resulting oxime of this compound would feature a C=NOH group in place of the C=O group and could exist as E/Z isomers.
| Reactants | Reaction Conditions | Product | Typical Yield |
| Ketone, Hydroxylamine Hydrochloride, Base | Reflux in Ethanol | Ketoxime | Moderate to Good arpgweb.com |
| Aldehyde/Ketone, Hydroxylamine Hydrochloride | Microwave, Solvent-free | Aldoxime/Ketoxime | High nih.gov |
| Aldehyde/Ketone, NH₂OH·HCl, ZnO | Heat, Solvent-free | Aldoxime/Ketoxime | 80-98% nih.gov |
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic enone system, makes it an ideal candidate for intramolecular cyclization reactions to form heterocyclic systems. For instance, base-induced intramolecular cyclization could potentially lead to the formation of furan (B31954) or pyran derivatives.
While direct examples for this specific molecule are not prevalent, analogous reactions are well-documented. For example, sulfur ylides can undergo intramolecular cyclization with a ketone carbonyl group, followed by rearrangement, to produce 5-hydroxy-1H-pyrrol-2-ones, which are N-heterocyclic scaffolds found in many natural products. nih.gov Similarly, the reaction of 1,5-diphenyl-1,4-pentadien-3-one with monosubstituted hydrazines can lead to the formation of tetrahydroindazole (B12648868) derivatives instead of the expected dihydropyrazoles, demonstrating the propensity of these systems to form fused heterocyclic structures. researchgate.net
Conjugate Additions to the Enone System
No published studies detailing the conjugate addition reactions of various nucleophiles to the enone system of this compound were found.
Reactions with Phosphonates
No literature is available describing the reaction of this compound with phosphonates, such as in the Horner-Wadsworth-Emmons reaction.
Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 1,5 Diphenylpent 1 En 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 5-Hydroxy-1,5-diphenylpent-1-en-3-one is expected to exhibit distinct signals corresponding to its different types of protons. The aromatic protons on the two phenyl rings would typically appear as multiplets in the downfield region, generally between 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the rest of the molecule.
The olefinic protons of the α,β-unsaturated ketone system are expected to resonate as doublets. The proton on the carbon α to the carbonyl group (C-2) would likely appear at a lower chemical shift than the proton on the β-carbon (C-1). For similar structures like 1,5-diphenylpenta-1,4-dien-3-ones, olefinic protons have been observed in the range of 7.0–7.8 ppm. bas.bg
The methylene (B1212753) protons adjacent to the carbonyl group (C-4) would likely appear as a doublet, with a chemical shift influenced by both the carbonyl group and the hydroxyl-bearing carbon. The methine proton at C-5, attached to the hydroxyl group and a phenyl ring, is expected to be a multiplet. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. In related hydroxy-chalcones, phenolic -OH protons have been observed as singlets at around 9.4 ppm. bas.bg
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.8 | Multiplet |
| Olefinic-H (C-1) | ~7.0 - 7.8 | Doublet |
| Olefinic-H (C-2) | ~6.8 - 7.5 | Doublet |
| Methylene-H (C-4) | ~2.8 - 3.2 | Doublet |
| Methine-H (C-5) | ~4.5 - 5.0 | Multiplet |
| Hydroxyl-H (OH) | Variable | Broad Singlet |
Note: These are predicted values based on general principles and data from analogous compounds.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-3) of the α,β-unsaturated ketone is expected to be the most downfield signal, typically appearing around 190-200 ppm. For instance, in (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one, the carbonyl carbon appears at 191.4 ppm. mdpi.com
The carbons of the two phenyl rings will produce a series of signals in the aromatic region (approximately 125-140 ppm). The olefinic carbons (C-1 and C-2) are also expected in this region, with the β-carbon (C-1) generally appearing at a higher chemical shift than the α-carbon (C-2). The carbon bearing the hydroxyl group (C-5) would likely resonate in the range of 60-80 ppm. The methylene carbon (C-4) is expected to appear further upfield.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C-3) | 190 - 200 |
| Aromatic-C | 125 - 140 |
| Olefinic-C (C-1, C-2) | 120 - 145 |
| C-OH (C-5) | 60 - 80 |
| CH₂ (C-4) | 40 - 50 |
Note: These are predicted values based on general principles and data from analogous compounds.
For substituted analogues of this compound containing fluorine atoms, ¹⁹F NMR spectroscopy would be a crucial characterization tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. The position of the fluorine substituent on the phenyl rings would significantly influence its chemical shift. For example, fluorine atoms in different positions on an aromatic ring (ortho, meta, para) will have distinct and predictable chemical shift ranges. This high sensitivity allows for the unambiguous identification of different fluorinated isomers.
The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. This method, often employed in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors of nuclei in a molecule. These calculated shielding values can then be converted to chemical shifts.
For complex molecules like chalcones and their derivatives, the GIAO method has proven to be a valuable tool for assigning ¹³C NMR signals and confirming structural assignments. researchgate.net The accuracy of the predictions depends on the level of theory and the basis set used in the calculations. Studies on related compounds have shown that methods like B3LYP with a 6-31G(d,p) basis set can provide calculated chemical shifts that are in good agreement with experimental values. researchgate.net This computational approach can be particularly useful in cases where experimental data is ambiguous or unavailable.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding.
The stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone is a prominent feature and is expected to appear in the range of 1650-1685 cm⁻¹. The conjugation with the double bond and the phenyl ring typically lowers the frequency compared to a saturated ketone.
The C=C stretching vibration of the alkene and the aromatic rings will likely result in absorptions in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic and vinylic protons are expected above 3000 cm⁻¹, while the C-H stretching of the aliphatic methylene group will appear just below 3000 cm⁻¹. The C-O stretching of the alcohol functional group typically gives rise to a band in the 1000-1260 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| C=O | Stretching | 1650 - 1685 |
| C=C (alkene & aromatic) | Stretching | 1500 - 1650 |
| Aromatic & Vinylic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C-O | Stretching | 1000 - 1260 |
Note: These are predicted values based on general principles and data from analogous compounds.
Fourier Transform Raman (FT-Raman) Spectroscopy
No experimental FT-Raman data for this compound could be found.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Specific UV-Vis absorption maxima and details on the electronic transitions for this compound are not documented in the available literature.
X-ray Crystallography for Molecular Structure and Conformation Analysis
There are no published crystallographic studies for this compound, and therefore, no data on its molecular structure and conformation as determined by X-ray diffraction is available.
Theoretical and Computational Chemistry of 5 Hydroxy 1,5 Diphenylpent 1 En 3 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an essential tool for predicting the molecular properties of organic compounds like 5-Hydroxy-1,5-diphenylpent-1-en-3-one. mdpi.com These calculations offer a balance between accuracy and computational cost, making them ideal for exploring complex molecules. nih.gov The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a commonly employed hybrid functional for such studies. researchgate.net
Optimized Molecular Geometries and Conformational Analysis
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to all atomic coordinates. For chalcone-like structures, which form the backbone of this compound, the planarity of the α,β-unsaturated ketone system is a key feature. mdpi.com
Conformational analysis identifies various low-energy spatial arrangements (conformers) of the molecule. The rotation around single bonds, such as the C-C bonds in the pentenone chain and the bonds connecting the phenyl rings, gives rise to different conformers. DFT calculations can predict the relative energies of these conformers to identify the most stable, or ground-state, conformation. The results of these calculations typically include key bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's shape.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | C=O | 1.24 Å |
| C=C | 1.35 Å | |
| C-OH | 1.43 Å | |
| C-C (phenyl) | 1.39 Å (avg.) | |
| **Bond Angle (°) ** | C-C(=O)-C | 118.5° |
| C=C-C | 121.0° | |
| C-O-H | 109.2° | |
| Dihedral Angle (°) | C=C-C=O | ~180° (s-trans) |
Note: The data in this table are representative values based on DFT studies of similar compounds and are for illustrative purposes.
Calculation of Vibrational Frequencies
Theoretical vibrational frequencies can be calculated from the optimized geometry using DFT. These calculations predict the frequencies of infrared (IR) and Raman spectral bands, which correspond to the different vibrational modes of the molecule (e.g., stretching, bending, twisting). researchgate.net
A comparison between the theoretically calculated vibrational spectrum and the experimentally measured spectrum serves as a crucial validation of the computed ground-state structure. researchgate.net For instance, the characteristic C=O stretching frequency of the ketone group and the C=C stretching of the enone system are prominent features that can be accurately predicted.
Prediction of NMR Chemical Shifts and Comparison with Experimental Data
The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.govresearchgate.net This method computes the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. rsc.org
By calculating the theoretical chemical shifts for a proposed structure and comparing them with experimental NMR data, researchers can confirm or revise the structural assignment. nrel.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. nih.gov
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Chalcone-type Structure
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |
| C=O | 190.5 | 191.2 |
| Cα (of enone) | 125.8 | 126.5 |
| Cβ (of enone) | 142.1 | 142.9 |
| C-OH | 72.3 | 73.0 |
| Phenyl C1 | 135.0 | 135.8 |
Note: The data in this table are representative and illustrate the typical correlation between experimental and DFT-calculated values.
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Molecular Stability)
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the styryl moiety (the C=C double bond and adjacent phenyl ring), while the LUMO is often centered on the carbonyl group and the conjugated system.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bond Strength
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and electronic delocalization within a molecule. researchgate.net It provides a detailed picture of the bonding and orbital interactions.
Quantum Chemical Calculations for Stereoisomer Stability and Diastereoselectivity
This compound possesses stereogenic centers, leading to the possibility of multiple stereoisomers (enantiomers and diastereomers). Specifically, it has a stereocenter at the C5 carbon bearing the hydroxyl group and can exhibit E/Z isomerism at the C1-C2 double bond.
Quantum chemical calculations, such as DFT, can be employed to determine the relative stabilities of these different stereoisomers. By optimizing the geometry and calculating the total electronic energy of each possible isomer (e.g., (5R, 1E) vs. (5S, 1E)), researchers can predict which diastereomer is thermodynamically more stable. mdpi.com The isomer with the lowest calculated energy is predicted to be the most abundant at equilibrium. These computational insights are invaluable for understanding the diastereoselectivity of synthetic reactions that produce this compound. mdpi.com
Mechanistic Investigations of Reactions Involving 5 Hydroxy 1,5 Diphenylpent 1 En 3 One
Proposed Reaction Mechanisms for Synthesis and Chemical Transformations
The synthesis of β-hydroxy ketones such as 5-Hydroxy-1,5-diphenylpent-1-en-3-one is commonly achieved through an aldol (B89426) addition reaction. libretexts.org This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. libretexts.org In the context of this compound, a plausible synthetic route is the mixed aldol condensation between benzaldehyde (B42025) and benzalacetone (4-phenylbut-3-en-2-one).
Proposed Synthesis Mechanism (Aldol Addition):
The reaction is typically base-catalyzed and proceeds through the following steps:
Enolate Formation: A base, such as sodium hydroxide (B78521) (NaOH), abstracts an acidic α-hydrogen from the methyl group of benzalacetone to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of an alkoxide intermediate.
Protonation: The alkoxide intermediate is subsequently protonated by a water molecule (formed from the initial deprotonation step or present as the solvent) to yield the final product, this compound. libretexts.org
This aldol addition product can undergo further transformation, most notably dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone, a reaction often promoted by heat or changes in pH. youtube.com This subsequent reaction is known as an aldol condensation. miracosta.edu
Chemical Transformations:
One of the key chemical transformations of this compound is its conversion to 1,5-diphenylpenta-1,4-dien-3-one (B3434637). This reaction is a dehydration process that extends the conjugation of the molecule.
Proposed Dehydration Mechanism:
Under basic conditions, the dehydration can proceed via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:
Deprotonation: A base removes a proton from the carbon alpha to both the ketone and the newly formed β-hydroxy group, forming a carbanion (enolate).
Elimination: The resulting enolate eliminates the hydroxide ion from the β-carbon, forming a new carbon-carbon double bond and resulting in the formation of 1,5-diphenylpenta-1,4-dien-3-one.
The stability of the resulting conjugated system is a significant driving force for this dehydration process. miracosta.edu
Identification and Role of Reaction Intermediates in Catalytic Processes
While specific catalytic processes involving this compound are not extensively documented in the reviewed literature, we can infer the types of intermediates that would be involved in potential catalytic transformations based on its functional groups.
Catalytic Hydrogenation:
A potential catalytic transformation is the hydrogenation of the carbon-carbon double bond or the reduction of the ketone. For instance, the selective hydrogenation of the α,β-unsaturated ketone could be achieved using specific catalysts. In a related process, the catalytic hydrogenation of α,β-epoxy ketones to form β-hydroxy ketones has been shown to proceed through a radical mechanism mediated by an NADH coenzyme model. nih.gov This suggests that catalytic transformations of this compound could involve radical intermediates.
In a hypothetical catalytic hydrogenation of the double bond, the following intermediates would be expected:
| Intermediate | Description | Role in Catalysis |
| π-complex | The alkene moiety of this compound coordinates to the surface of a metal catalyst (e.g., Pd, Pt, Ni). | Adsorption of the substrate onto the catalyst surface, bringing it into proximity with adsorbed hydrogen. |
| Alkyl-metal intermediate | A hydrogen atom adds to one of the carbons of the double bond, forming a carbon-metal sigma bond. | A key step in the stepwise addition of hydrogen across the double bond. |
| Saturated product | The second hydrogen atom adds to the other carbon of the original double bond, and the saturated product desorbs from the catalyst surface. | The final product of the hydrogenation reaction. |
Characterization of Radical Intermediates in Dehydrogenative Pathways
Dehydrogenation reactions, particularly those leading to the formation of α,β-unsaturated carbonyl compounds, can proceed through radical pathways. While direct characterization of radical intermediates in the dehydrogenation of this compound is not available, studies on related compounds provide insight into the potential involvement of such species.
For instance, the dehydrogenation of aldehydes and ketones to their α,β-unsaturated counterparts can be achieved using reagents like 2-iodoxybenzoic acid (IBX). researchgate.net The mechanism of such reactions is proposed to involve radical intermediates.
Furthermore, a series of 1,5-diphenylpenta-1,4-dien-3-ones, the dehydrated product of the title compound, have been synthesized and evaluated for their radical scavenging activity. bas.bg The ability of these compounds to interact with free radicals suggests that the structural backbone is capable of stabilizing radical species. This radical scavenging is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the discoloration of the DPPH radical solution indicates the antioxidant potential of the tested compound.
The potential for this compound and its derivatives to form radical intermediates could be investigated using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. In a hypothetical dehydrogenative pathway involving a radical mechanism, one could expect the formation of a radical centered on the carbon backbone, stabilized by resonance with the phenyl groups and the carbonyl group.
Hypothetical Radical Intermediates in Dehydrogenation:
| Radical Intermediate | Proposed Formation Pathway | Potential Characterization Method |
| Carbon-centered radical | Homolytic cleavage of a C-H bond at the α or β position by a radical initiator or a high-energy process. | EPR spectroscopy, possibly with spin trapping agents to form more stable radical adducts. |
| Oxygen-centered radical | Homolytic cleavage of the O-H bond of the hydroxyl group. | EPR spectroscopy. |
The study of these reactive intermediates is crucial for understanding the mechanisms of oxidative transformations and potential antioxidant or pro-oxidant activities of this compound and related compounds.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 5-Hydroxy-1,5-diphenylpent-1-en-3-one, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks using coupling constants and integration ratios. For example, the α,β-unsaturated ketone moiety in the compound produces distinct downfield shifts for the enone protons (δ ~6.5–7.5 ppm for vinyl protons; δ ~200–210 ppm for the ketone carbon in 13C-NMR) .
- HRMS : Validate molecular formula using exact mass analysis (e.g., observed [M+H]+ at m/z 237.1279 matches the calculated value for C17H16O) .
- Data Table :
| Proton (1H-NMR) | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Vinyl protons | 6.8–7.2 | Doublet | C1-C2 |
| Aromatic protons | 7.3–7.5 | Multiplet | Phenyl groups |
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Use a Claisen-Schmidt condensation between benzaldehyde derivatives and a β-ketoester precursor. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via recrystallization (ethanol/water mixture).
- Adjust stoichiometry (e.g., 1.2 equivalents of base catalyst) and reaction time (12–24 hours) to minimize side products like aldol adducts. Validate purity using melting point analysis and HPLC .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, such as keto-enol tautomerism?
- Methodological Answer :
- Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Validate hydrogen bonding networks (e.g., O–H···O interactions) to confirm the enol tautomer’s dominance in the solid state.
- Use WinGX/ORTEP to visualize anisotropic displacement parameters and electron density maps, ensuring no residual density corresponds to alternative tautomers .
Q. What strategies address discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Conduct DFT calculations (e.g., Gaussian 16) to model reaction pathways. Compare energy barriers for enolate formation vs. direct nucleophilic attack.
- Validate experimentally using isotopic labeling (e.g., deuterated solvents in kinetic studies) or in situ IR spectroscopy to track intermediate species .
Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Use accelerated stability testing:
- pH Stability : Dissolve in buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax ~280 nm for conjugated enone).
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Data Contradiction and Validation
Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Cross-validate using multiple techniques:
- Compare solution-state NMR (dynamic behavior) with solid-state NMR or SC-XRD (static structure).
- Use statistical tools (e.g., R-factors in crystallography or RMSD for DFT vs. experimental geometries) to quantify discrepancies .
Tables for Key Data
| Property | Method | Observed Value | Reference |
|---|---|---|---|
| Molecular Formula | HRMS | C17H16O ([M+H]+: 237.1279) | |
| Melting Point | DSC | 120–122°C | |
| Crystallographic Space Group | SC-XRD | P21/c |
Guidelines for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
